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# Technical Support Center: Real-Time Nitric Oxide (NO) Measurement from Spermine NONOate

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Compound of Interest		
Compound Name:	Spermine NONOate	
Cat. No.:	B12422451	Get Quote

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the nitric oxide donor **Spermine NONOate**. The focus is on overcoming challenges encountered during the real-time measurement of NO release.

# Frequently Asked Questions (FAQs)

Q1: What is **Spermine NONOate** and how does it release nitric oxide (NO)?

A1: **Spermine NONOate**, or (*Z*)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a diazeniumdiolate (NONOate) compound that serves as a reliable NO donor.[1][2] It spontaneously decomposes in aqueous solutions under physiological conditions (pH 7.4, 37°C) to release two moles of NO per mole of the parent compound.[1] This decomposition is a first-order process dependent on pH and temperature, and unlike some other donors, it does not require enzymatic or redox activation.[3][4]

Q2: What are the key properties and stability of **Spermine NONOate**?

A2: **Spermine NONOate** is a crystalline solid that is soluble in aqueous buffers up to 100 mg/ml.[1] For long-term storage, it should be kept desiccated at -80°C to maintain its stability for at least two years.[1] Stock solutions should be prepared fresh before each experiment, and repeated freeze-thaw cycles should be avoided to prevent degradation.[5] The compound is



relatively stable in basic solutions but readily releases NO as the pH becomes neutral or acidic. [3][6]

Q3: How is the NO release from **Spermine NONOate** initiated and controlled?

A3: The release of NO is primarily initiated by lowering the pH of the **Spermine NONOate** solution.[6] Researchers can prepare a moderately basic stock solution where the compound is stable and then introduce it into a neutral buffer (pH 7.4) at the desired temperature (e.g., 37°C) to start the controlled release of NO.[6] The rate of release is dictated by its half-life under the specific experimental conditions.

# **Quantitative Data: Spermine NONOate Release Profile**

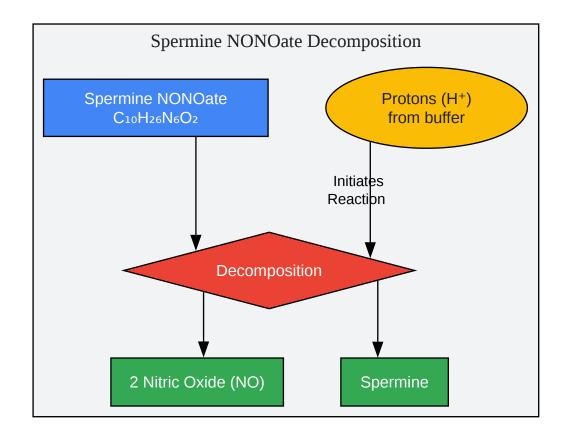
The release of NO from **Spermine NONOate** follows predictable, first-order kinetics. The following table summarizes its key quantitative characteristics.

Parameter	Value	Conditions	Citations
Stoichiometry	~1.7 - 2.0 moles of NO released per mole of Spermine NONOate	pH 7.4, 37°C	[7][8]
Half-life (t½)	39 minutes	рН 7.4, 37°С	[1][2][3][9]
Half-life (t½)	230 minutes	рН 7.4, 22-25°С	[1][3]
Decomposition Rate Constant	0.019 ± 0.002 min <sup>-1</sup>	рН 7.4, 37°С	[7]
EC <sub>50</sub> (Vasorelaxation)	6.2 μΜ	Rabbit Aorta	[2]

## **Visualizing the Process**

The following diagrams illustrate the chemical decomposition of **Spermine NONOate** and a general workflow for its use in experiments.

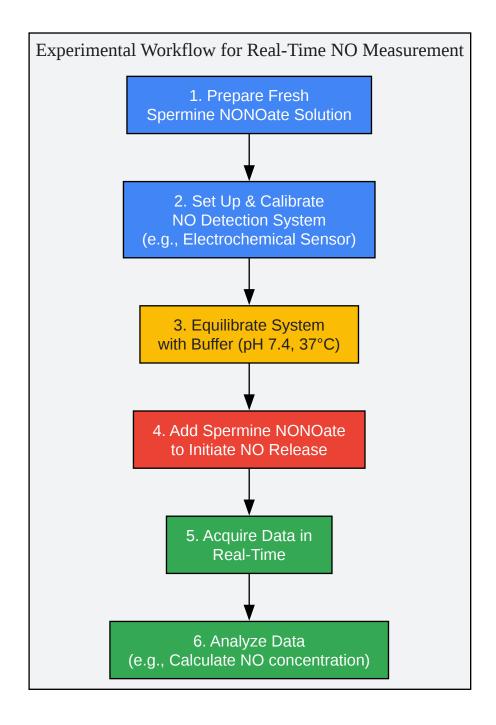




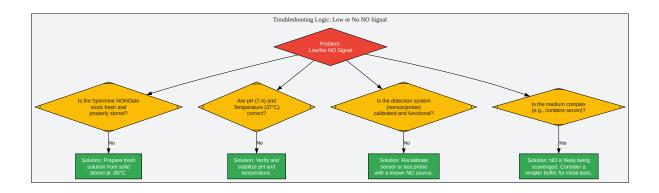
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Caption: Proton-initiated decomposition of **Spermine NONOate**.









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